molecular formula C10H12ClN3O2 B2795555 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride CAS No. 317377-34-7

1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride

Cat. No.: B2795555
CAS No.: 317377-34-7
M. Wt: 241.68
InChI Key: ZSQPAWLXDFJJCV-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines a pyridinium ring with a pyrazolone moiety, making it an interesting subject for scientific studies.

Preparation Methods

The synthesis of 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride involves several steps. Typically, the synthetic route includes the reaction of a pyridinium salt with a pyrazolone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride can be compared with other similar compounds, such as:

  • 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium bromide
  • 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium iodide These compounds share similar structures but differ in their halide ions, which can influence their reactivity and applications. The chloride derivative is often preferred due to its stability and ease of handling .

Biological Activity

1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride (CAS No. 317377-34-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN3O2, with a molecular weight of 241.67 g/mol. The compound features a pyridinium ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
CAS Number317377-34-7
SolubilitySoluble in water

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : The compound could interact with receptors, altering signaling pathways that regulate cellular responses.
  • Antimicrobial Activity : Similar compounds have shown potential against various pathogens, suggesting a possible broad-spectrum antimicrobial action.

Antimicrobial Effects

Research has demonstrated that related pyridinium compounds exhibit significant antibacterial and antifungal properties. For example, studies on pyridinium derivatives indicate their effectiveness against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Antibacterial Activity : A study evaluating the antibacterial properties of pyridinium derivatives found that certain modifications enhanced their effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Another study reported that pyridinium salts demonstrated antifungal activity against various strains, indicating potential therapeutic applications in treating fungal infections .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that related compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Research Findings

Recent research has focused on synthesizing novel derivatives of pyridinium compounds to enhance their biological activity. For instance, compounds with modified side chains have shown improved potency against specific microbial strains and cancer cells.

Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effects
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida albicansReduced viability
CytotoxicityCancer cell linesInduction of apoptosis

Properties

IUPAC Name

1-(2-pyridin-1-ium-1-ylacetyl)pyrazolidin-3-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c14-9-4-7-13(11-9)10(15)8-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQPAWLXDFJJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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